N-(3-METHYLPHENYL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE
Description
N-(3-Methylphenyl)-2-[(4-Methylquinolin-2-yl)sulfanyl]acetamide is a sulfanyl acetamide derivative characterized by a quinoline core substituted with a methyl group at position 4 and a thioether-linked acetamide moiety at position 2. The 3-methylphenyl group attached to the acetamide nitrogen introduces steric and electronic effects that influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-6-5-7-15(10-13)20-18(22)12-23-19-11-14(2)16-8-3-4-9-17(16)21-19/h3-11H,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVXEVRDZLZWAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHYLPHENYL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 4-methylquinolin-2-yl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the sulfanyl group:
Coupling with 3-methylphenyl group: The final step involves coupling the quinoline derivative with a 3-methylphenyl acetamide under conditions such as amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHYLPHENYL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under conditions such as catalytic hydrogenation to modify the quinoline or phenyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Coupling reagents: EDCI, DCC for amide bond formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in the development of bioactive molecules or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the synthesis of advanced materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-METHYLPHENYL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl and quinoline groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
The target compound’s quinoline core distinguishes it from analogs featuring other heterocycles:
- 1,3,4-Oxadiazole : Present in compounds like 8f (N-(3-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide), which exhibits a five-membered oxadiazole ring linked to an indole group .
- 1,2,4-Triazole : Found in VUAA-1 and OLC-12 , which act as insect olfactory receptor agonists .
- Oxazole : Central to iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide), a Wnt/β-catenin pathway inhibitor .
Substituent Effects
Acetamide Side Chain : All compounds share a thioether-linked acetamide group, but the nitrogen substituent varies:
- 3-Methylphenyl : In the target compound and 8f .
- 4-Fluorophenyl : In N-(4-Fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide, which alters electronic properties and solubility .
- Pyridinyl : In 8w (N-(4-methyl-2-pyridinyl)-2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide), introducing a basic nitrogen for hydrogen bonding .
- Heterocyclic Substituents: Indole: In 8f, this group may contribute to hydrophobic interactions .
Physicochemical Properties
Notes:
- The target compound’s quinoline core likely increases molecular rigidity compared to flexible oxadiazole or triazole derivatives.
- Substituents like fluorine (15 ) or chlorine (11 ) improve metabolic stability but may reduce solubility.
Biological Activity
N-(3-Methylphenyl)-2-[(4-Methylquinolin-2-Yl)Sulfanyl]Acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.
- Molecular Formula : C20H17N3OS
- Molecular Weight : 347.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it may interact with enzymes involved in inflammation and cancer progression.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which can help in reducing oxidative stress in cells, potentially leading to protective effects against various diseases.
- Antimicrobial Properties : Research indicates that the compound may possess antimicrobial activity, making it a candidate for further studies in the development of new antibiotics.
Research Findings
Recent studies have focused on the pharmacological effects and potential therapeutic applications of this compound:
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of various quinoline derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against a range of bacteria and fungi. The findings demonstrated that it exhibited notable activity against Staphylococcus aureus and Candida albicans, indicating its potential use in treating infections .
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Molecular Weight (g/mol) | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | 347.4 | Yes | Yes |
| 4-Methylquinoline | 179.23 | Moderate | No |
| 3-Methylphenylacetamide | 175.23 | Low | Yes |
Q & A
Q. What are the optimal synthetic routes for N-(3-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide, and how can purity be ensured?
The synthesis typically involves multi-step reactions, starting with the preparation of the quinoline core, followed by sulfanyl group introduction and coupling with the acetamide moiety. Key steps include:
- Quinoline Derivative Synthesis : Condensation of substituted anilines with carbonyl compounds under acidic conditions (e.g., using polyphosphoric acid) .
- Sulfanyl Group Incorporation : Thiolation via nucleophilic substitution using reagents like thiourea or sodium sulfide .
- Purification : Techniques such as column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) ensure purity. High-Performance Liquid Chromatography (HPLC) monitors intermediate purity .
Q. How can the structural integrity of this compound be confirmed?
A combination of spectroscopic and crystallographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and connectivity (e.g., quinoline protons at δ 8.5–9.0 ppm, sulfanyl group at δ 3.5–4.0 ppm) .
- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry .
- Infrared (IR) Spectroscopy : Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C bond at ~650 cm⁻¹) .
Q. What are the stability profiles of this compound under varying conditions?
Stability studies should assess:
- Thermal Stability : Thermogravimetric Analysis (TGA) under nitrogen atmosphere (degradation onset >200°C suggests thermal robustness) .
- pH Sensitivity : Incubation in buffers (pH 3–10) monitored via UV-Vis spectroscopy (absorbance shifts indicate degradation) .
- Oxidative Resistance : Exposure to HO or mCPBA; LC-MS identifies oxidation byproducts like sulfoxides .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:
- Frontier Molecular Orbitals : HOMO-LUMO gaps correlate with chemical reactivity (lower gaps suggest higher electrophilicity) .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., sulfanyl sulfur as a nucleophilic center) .
- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvation energies in solvents like DMSO or water .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
Methodological approaches include:
- Dose-Response Studies : IC determination across cell lines (e.g., MTT assays) to clarify potency variations .
- Target-Specific Assays : Enzyme inhibition assays (e.g., kinase or protease panels) identify primary targets .
- Metabolite Profiling : LC-MS/MS detects active metabolites that may explain divergent results .
Q. How can the mechanism of action in biological systems be elucidated?
Integrate experimental and computational tools:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., quinoline binding to DNA gyrase) .
- Kinetic Studies : Surface Plasmon Resonance (SPR) measures binding affinities (K) to receptors .
- Gene Expression Profiling : RNA-seq identifies upregulated/downregulated pathways post-treatment .
Q. What advanced techniques optimize reaction yields in large-scale synthesis?
Industrial methods focus on scalability and efficiency:
- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., thiolation) .
- Catalyst Screening : Immobilized catalysts (e.g., Pd/C for coupling reactions) improve turnover numbers .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
Methodological Considerations for Data Interpretation
Q. How to address discrepancies between computational predictions and experimental results?
- Basis Set Validation : Compare results using larger basis sets (e.g., 6-311++G** vs. 6-31G*) .
- Solvent Correction : Include explicit solvent molecules in DFT simulations for polar reactions .
- Experimental Replication : Repeat assays under controlled conditions (e.g., inert atmosphere for air-sensitive steps) .
Q. What statistical approaches validate reproducibility in biological assays?
- ANOVA : Assess inter-experimental variability across triplicate runs .
- Bland-Altman Plots : Compare results from different labs/instruments .
- Power Analysis : Determine sample sizes required for significance (α=0.05, β=0.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
